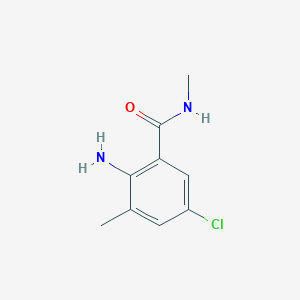

2-Amino-5-Chloro-N,3-Dimethylbenzamide

Cat. No.:

B1292839

CAS No.:

890707-28-5

Formula:

C9H11ClN2O

M. Wt:

198.65 g/mol

InChI Key:

WOBVZGBINMTNKL-UHFFFAOYSA-N

IUPAC Name:

2-amino-5-chloro-N,3-dimethylbenzamide

Attention: For research use only. Not for human or veterinary use.

Instructions

Description

2-Amino-5-Chloro-N,3-Dimethylbenzamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-5-Chloro-N,3-Dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-Chloro-N,3-Dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-Chloro-N,3-Dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound 2-Amino-5-Chloro-N,3-Dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-Chloro-N,3-Dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-Chloro-N,3-Dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Packing

Bag

Name

Foil Bag

Standard

1 kg / bag

Scope of use

1 kg - 10 kg

Box

Name

Cardboard Box

Standard

10 kg - 25 kg / box

Scope of use

10 kg - 25 kg

Barrel

Name

Fiberboard Barrel

Standard

25 kg / barrel

Scope of use

≥ 25 kg

Shipping

By Express

Shipping Point

California USA

Advantage

Expeditious and Punctual

Scope of Order

≤ 50 kg

By Air

Shipping Point

Beijing China

Advantage

Fast and Efficient

Scope of Order

≤ 50 kg - 200 kg

By Sea

Shipping Point

Tianjin/Shanghai/Qingdao, etc.

Advantage

Affordable and Reliable

Scope of Order

≤ 50 kg - 200 kg

Our Service

Sample

Complimentary Test Samples

Fast Delivery

Collaboration with Experienced Freight Forwarding Partners

Payment

Diverse Payment Options and Terms

Invoice

Supply Commercial Invoice, Packing List, Bill of Lading, and Origin Certificate, and more

Customer Support

Swift Response Time of 24 Hours

Factory Direct

Direct Factory Sales with Steady Pricing and Reliable Supply

Properties

DSSTox ID

DTXSID60648664

Hscode

2924299090

PSA

55.1

XLogP3

2.1

Appearance

White or of- white powder or crystlline power, odorless

Density

1.2±0.1 g/cm3

Melting Point

130-132 °C

Boiling Point

308.8°C at 760 mmHg

Flash Point

140.5±27.9 °C

Refractive Index

1.587

Hazard Identification

Classification

Acute toxicity - Category 4, Oral

Acute toxicity - Category 4, Inhalation

Acute toxicity - Category 4, Inhalation

Pictogram(s)

Signal word

Warning

Hazard statement(s)

H302 Harmful if swallowed

H332 Harmful if inhaled

H332 Harmful if inhaled

Prevention

P264 Wash ... thoroughly after handling.

P270 Do not eat, drink or smoke when using this product.

P261 Avoid breathing dust/fume/gas/mist/vapours/spray.

P271 Use only outdoors or in a well-ventilated area.

P270 Do not eat, drink or smoke when using this product.

P261 Avoid breathing dust/fume/gas/mist/vapours/spray.

P271 Use only outdoors or in a well-ventilated area.

Response

P301+P317 IF SWALLOWED: Get medical help.

P330 Rinse mouth.

P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.

P317 Get medical help.

P330 Rinse mouth.

P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.

P317 Get medical help.

Disposal

P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.

Handling and Storage

Safe Handling

Handling in a well ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.

Safe Storage

Store the container tightly closed in a dry, cool and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

N/A